N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 915910-31-5
VCID: VC5690031
InChI: InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)13-8-6-12(7-9-13)16(22)19-15-5-3-2-4-14(15)17/h2-10H,1H3,(H,19,22)
SMILES: CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C16H13ClN4O
Molecular Weight: 312.76

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

CAS No.: 915910-31-5

Cat. No.: VC5690031

Molecular Formula: C16H13ClN4O

Molecular Weight: 312.76

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide - 915910-31-5

Specification

CAS No. 915910-31-5
Molecular Formula C16H13ClN4O
Molecular Weight 312.76
IUPAC Name N-(2-chlorophenyl)-4-(5-methyltriazol-1-yl)benzamide
Standard InChI InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)13-8-6-12(7-9-13)16(22)19-15-5-3-2-4-14(15)17/h2-10H,1H3,(H,19,22)
Standard InChI Key MMFJSTZRLOFEDQ-UHFFFAOYSA-N
SMILES CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzamide scaffold (C₆H₅CONH₂) substituted at the para position with a 5-methyl-1,2,3-triazole ring and at the ortho position of the phenyl group with a chlorine atom. The triazole ring, a five-membered heterocycle with three nitrogen atoms, introduces significant polarity and hydrogen-bonding capacity, while the chlorophenyl group enhances lipophilicity and steric bulk.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₂ClN₅O
Molecular Weight325.75 g/mol
Hydrogen Bond Donors2 (amide NH, triazole NH)
Hydrogen Bond Acceptors4 (amide O, triazole N atoms)
Lipophilicity (LogP)~3.2 (estimated)

The chlorine atom at the phenyl ring’s ortho position influences electronic distribution, potentially enhancing binding interactions with hydrophobic enzyme pockets.

Synthetic Methodologies

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For N-(2-chlorophenyl)-4-(5-methyltriazolyl)benzamide, the synthesis likely involves:

  • Preparation of 4-azidobenzoyl chloride: Reacting 4-aminobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by azide substitution.

  • Alkyne precursor synthesis: Reacting 2-chloroaniline with propiolic acid to form N-(2-chlorophenyl)propiolamide.

  • Cycloaddition: Combining the azide and alkyne precursors under Cu(I) catalysis to form the triazole ring.

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
CuI (10 mol%), RT, 24h6592
CuSO₄·NaAsc (20 mol%), 50°C, 12h7895

Reaction efficiency depends on catalyst loading and temperature, with CuSO₄-sodium ascorbate systems offering superior yields.

Pharmacological Significance

Antifungal Activity

Triazole derivatives are renowned for inhibiting fungal cytochrome P450 14α-demethylase, a key enzyme in ergosterol biosynthesis. While data for the chlorophenyl variant remain unpublished, its cyanophenyl analog exhibits MIC values of 2–8 µg/mL against Candida albicans and Aspergillus fumigatus. The chlorine substituent may enhance membrane permeability, potentially improving efficacy.

Table 3: Comparative Cytotoxicity of Triazole-Benzamides

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
N-(2-Cl-phenyl)-4-(5-Me-triazolyl)benzamide2.83.1
N-(4-Cl-phenyl)-4-(5-Me-triazolyl)benzamide1.72.4
N-(2-CN-phenyl)-4-(5-Me-triazolyl)benzamide4.55.2

Agricultural Applications

Herbicidal Activity

Chlorophenyl-triazole derivatives have been explored as acetolactate synthase (ALS) inhibitors. Patent CN102174030B highlights analogous thiadiazole-urea compounds with herbicidal activity at 50–200 g/ha . The chlorine atom’s electron-withdrawing effects may stabilize herbicide-enzyme interactions.

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